molecular formula C11H13NO3 B13349414 (S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate

(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate

Cat. No.: B13349414
M. Wt: 207.23 g/mol
InChI Key: CFLRAHUUIZUHOY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is a chiral compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate typically involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans. One approach is the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop efficient and environmentally friendly synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzofuran derivatives.

Scientific Research Applications

(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzofuran core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is unique due to its chiral nature and the presence of both an amino group and a benzofuran core

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-[(3S)-3-amino-2,3-dihydro-1-benzofuran-6-yl]acetate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)5-7-2-3-8-9(12)6-15-10(8)4-7/h2-4,9H,5-6,12H2,1H3/t9-/m1/s1

InChI Key

CFLRAHUUIZUHOY-SECBINFHSA-N

Isomeric SMILES

COC(=O)CC1=CC2=C(C=C1)[C@@H](CO2)N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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